NG-HydroXy-L-arginine Monoacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

NG-HydroXy-L-arginine Monoacetate is a compound that plays a crucial role in the biosynthesis of nitric oxide, a vital signaling molecule in various physiological processes. It is a key intermediate in the conversion of L-arginine to nitric oxide and citrulline by nitric oxide synthase (NOS). This compound is also known for its ability to inhibit arginase, an enzyme that competes with NOS for L-arginine .

Preparation Methods

Synthetic Routes and Reaction Conditions

NG-HydroXy-L-arginine Monoacetate is synthesized through the NADPH-dependent hydroxylation of L-arginine. This reaction is catalyzed by nitric oxide synthase (NOS), resulting in the formation of NG-HydroXy-L-arginine, which can then be converted to its monoacetate form .

Industrial Production Methods

Industrial production of this compound typically involves the use of biotechnological processes, where genetically engineered microorganisms are employed to produce the compound in large quantities. These microorganisms are designed to express high levels of NOS, facilitating the efficient conversion of L-arginine to this compound .

Chemical Reactions Analysis

Types of Reactions

NG-HydroXy-L-arginine Monoacetate undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to nitric oxide and citrulline by the cytochrome P450 system

Reduction: Although less common, reduction reactions can also occur under specific conditions.

Substitution: This compound can participate in substitution reactions, particularly in the presence of strong nucleophiles

Common Reagents and Conditions

Oxidation: Cytochrome P450 enzymes are commonly used to oxidize this compound to nitric oxide and citrulline

Reduction: Reducing agents such as sodium borohydride can be used under controlled conditions.

Substitution: Strong nucleophiles like hydroxylamine can facilitate substitution reactions

Major Products

The major products formed from the oxidation of this compound are nitric oxide and citrulline .

Scientific Research Applications

NG-HydroXy-L-arginine Monoacetate has a wide range of scientific research applications:

Chemistry: It is used as a key intermediate in the synthesis of nitric oxide, which is essential for various chemical reactions and processes

Biology: In biological research, it is used to study the role of nitric oxide in cellular signaling and regulation

Medicine: This compound is investigated for its potential therapeutic applications, particularly in cardiovascular diseases, where nitric oxide plays a protective role

Industry: It is used in the production of nitric oxide-releasing materials and compounds, which have applications in various industrial processes

Mechanism of Action

NG-HydroXy-L-arginine Monoacetate exerts its effects primarily through its role as an intermediate in the biosynthesis of nitric oxide. The compound is formed by the NADPH-dependent hydroxylation of L-arginine, catalyzed by nitric oxide synthase (NOS). Once formed, this compound can be efficiently oxidized to nitric oxide and citrulline by the cytochrome P450 system . Nitric oxide then acts as a signaling molecule, regulating various physiological processes such as vasodilation, neurotransmission, and immune response .

Comparison with Similar Compounds

Similar Compounds

NG-Methyl-L-arginine Monoacetate: Another intermediate in the biosynthesis of nitric oxide, but with a methyl group instead of a hydroxyl group

Nω-Hydroxy-nor-L-arginine Diacetate: A similar compound with a different acetylation pattern

Nω-Nitro-L-arginine Methyl Ester Hydrochloride: A nitric oxide synthase inhibitor with a nitro group

Uniqueness

NG-HydroXy-L-arginine Monoacetate is unique due to its specific role in the biosynthesis of nitric oxide and its ability to inhibit arginase. This dual functionality makes it a valuable compound in both research and industrial applications .

Biological Activity

NG-Hydroxy-L-arginine Monoacetate (NOHA) is a significant biochemical compound involved in the biosynthesis of nitric oxide (NO), primarily through its action as an intermediate in the L-arginine-nitric oxide pathway. This article explores the biological activities of NOHA, focusing on its mechanisms of action, physiological effects, and implications for health and disease.

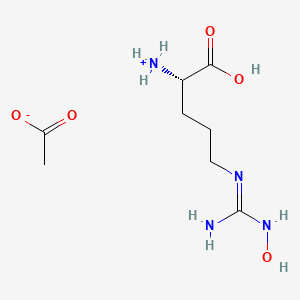

- Chemical Formula : C₈H₁₈N₄O₅

- Molecular Weight : Approximately 250.25 g/mol

- CAS Number : 53598-01-9

NOHA is synthesized through the enzymatic hydroxylation of L-arginine, catalyzed by nitric oxide synthase (NOS) in the presence of NADPH and oxygen. This process allows NOHA to serve as a substrate for further reactions leading to NO production, which is crucial for various physiological processes including vasodilation and immune response regulation .

NOHA primarily interacts with constitutive nitric oxide synthase (cNOS) and the cytochrome P450 system to facilitate the production of nitric oxide and citrulline. The oxidation reaction requires oxygen and cofactors such as NADPH. The following table summarizes key biochemical pathways involving NOHA:

| Pathway | Description |

|---|---|

| Nitric Oxide Biosynthesis | NOHA is converted to NO and citrulline via cNOS. |

| Arginase Inhibition | NOHA inhibits arginase, enhancing L-arginine availability for NO production. |

| Cytochrome P450 Activity | NOHA acts as a substrate for cytochrome P450 enzymes, facilitating oxidative reactions. |

1. Vasodilation and Cardiovascular Health

NOHA plays a critical role in vasodilation by increasing NO levels, which relaxes blood vessels and improves blood flow. Studies have shown that NOHA can induce endothelium-independent vasorelaxation in various vascular tissues . This property is particularly relevant in conditions characterized by impaired nitric oxide signaling.

2. Immune Response Modulation

In immune cells, NOHA influences nitric oxide production, which is vital for immune responses. It has been observed that NOHA can inhibit arginase activity in macrophages, thereby promoting the availability of L-arginine necessary for high-output NO production during immune activation . This mechanism highlights its potential therapeutic applications in inflammatory diseases.

3. Cancer Biology

Research indicates that NOHA can inhibit tumor cell proliferation, specifically in Caco-2 human colon carcinoma cells. The inhibition is likely mediated through arginase activity suppression, leading to reduced polyamine synthesis necessary for cell growth . This suggests that NOHA may have potential as an anti-cancer agent by modulating arginine metabolism.

Case Studies

Several studies have explored the effects of NOHA in different biological contexts:

- Study on Endothelial Function : In rat models, administration of NOHA improved endothelial function by enhancing vasodilation responses to acetylcholine (ACh), demonstrating its role in vascular health .

- Cancer Proliferation Study : A study on Caco-2 cells showed that treatment with NOHA significantly inhibited cell proliferation by affecting arginase activity and downstream polyamine synthesis pathways .

Properties

Molecular Formula |

C8H18N4O5 |

|---|---|

Molecular Weight |

250.25 g/mol |

IUPAC Name |

[(1S)-4-[[amino-(hydroxyamino)methylidene]amino]-1-carboxybutyl]azanium;acetate |

InChI |

InChI=1S/C6H14N4O3.C2H4O2/c7-4(5(11)12)2-1-3-9-6(8)10-13;1-2(3)4/h4,13H,1-3,7H2,(H,11,12)(H3,8,9,10);1H3,(H,3,4)/t4-;/m0./s1 |

InChI Key |

VYMCYRPQICLHKC-WCCKRBBISA-N |

Isomeric SMILES |

CC(=O)[O-].C(C[C@@H](C(=O)O)[NH3+])CN=C(N)NO |

Canonical SMILES |

CC(=O)[O-].C(CC(C(=O)O)[NH3+])CN=C(N)NO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.